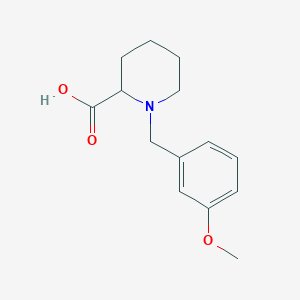

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

Descripción general

Descripción

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxybenzyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the piperidine ring with 3-methoxybenzyl bromide or chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Products include 1-(3-Methoxy-benzyl)-piperidine-2-methanol or 1-(3-Methoxy-benzyl)-piperidine-2-aldehyde.

Substitution: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid has been studied for its interactions with various biological targets. Notably, it has shown promise in the following areas:

- Neuropharmacology : Research indicates that this compound exhibits activity at neurotransmitter receptors, which may influence cognitive functions and mood regulation. Its structure suggests potential as an antidepressant or anxiolytic agent due to its ability to modulate serotonin and dopamine pathways .

- Anticancer Properties : Preliminary studies have suggested that this compound may possess anticancer activity. It has been evaluated for its effects on cancer cell lines, indicating the potential to inhibit cell proliferation and induce apoptosis .

Therapeutic Applications

The compound's unique structure allows for various therapeutic applications:

- Drug Development : As a lead compound, this compound serves as a scaffold for the development of novel pharmaceuticals targeting neurological disorders and cancers. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

- Analgesic Effects : Some studies have indicated that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. Its mechanism of action may involve modulation of pain pathways in the central nervous system .

Case Studies

- Neuropharmacological Study :

- Anticancer Research :

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring provides structural stability.

Comparación Con Compuestos Similares

- 1-(3-Methoxyphenyl)-piperidine-2-carboxylic acid

- 1-(4-Methoxybenzyl)-piperidine-2-carboxylic acid

- 1-(3-Methoxybenzyl)-pyrrolidine-2-carboxylic acid

Uniqueness: 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid is unique due to the specific positioning of the methoxy group on the benzyl ring and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Actividad Biológica

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid (C14H19NO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a methoxy-benzyl group and a carboxylic acid functional group. Its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 251.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3297083 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity, which is crucial for the apoptotic process .

Case Study:

In a study evaluating the compound's effect on MDA-MB-231 cells, treatment with 10 µM of the compound resulted in a significant increase in apoptosis markers compared to untreated controls. The compound's IC50 value was determined to be around 5 µM, indicating potent activity against these cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effective inhibition of growth, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Research Findings:

A study reported that at concentrations of 50 µg/mL, this compound inhibited the growth of both Gram-positive and Gram-negative bacteria by more than 70%.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It has been linked to inhibition of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease .

Experimental Results:

In a study examining AChE inhibition, the compound displayed an IC50 value of 20 µM, which is competitive with known AChE inhibitors. This suggests its potential use in therapeutic strategies aimed at cognitive enhancement or neuroprotection .

The biological activities of this compound are thought to arise from its interaction with specific molecular targets:

- Anticancer Mechanism: The compound may induce apoptosis through mitochondrial pathways, leading to increased caspase activation.

- Antimicrobial Mechanism: It likely disrupts bacterial cell wall synthesis and interferes with metabolic processes.

- Neuroprotective Mechanism: By inhibiting AChE, it may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNSOIRVTRIDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391181 | |

| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

187994-08-7 | |

| Record name | 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.